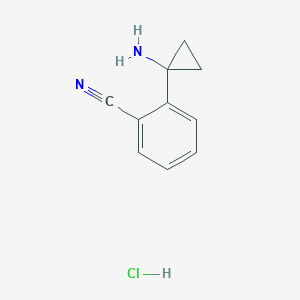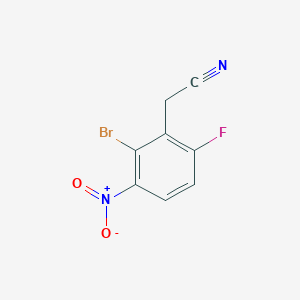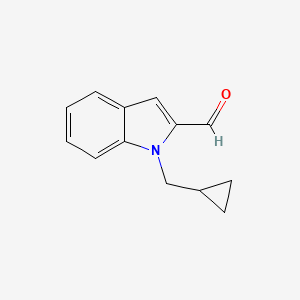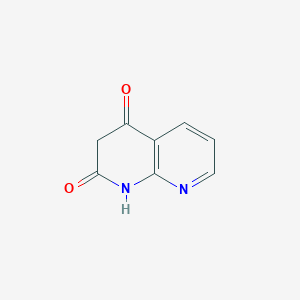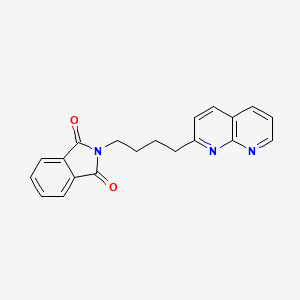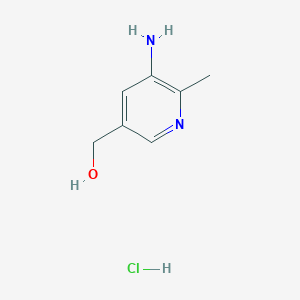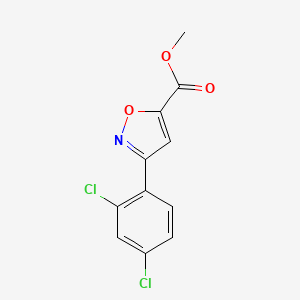
Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl ester group at the 5-position and a 2,4-dichlorophenyl group at the 3-position of the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . The reaction conditions usually involve moderate temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ alternative catalysts and reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic properties . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
Uniqueness
Methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific biological activities and chemical properties. This makes it distinct from other isoxazole derivatives that may have different substitution patterns and, consequently, different applications and effects .
Propiedades
Fórmula molecular |
C11H7Cl2NO3 |
|---|---|
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
Clave InChI |
XEJRODJKVUHWPD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

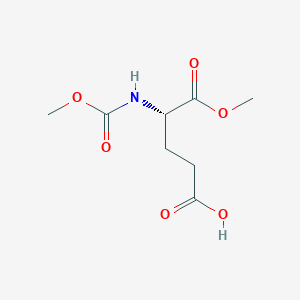
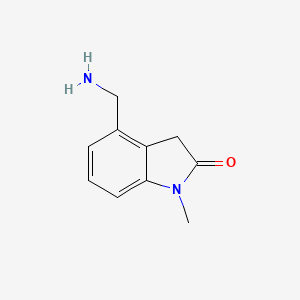
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

